Retention of Sub‑Nanomolar Endothelin Receptor Affinity with Complete Ablation of Agonist Activity
Incorporation of γ‑methylleucine at position 19 of the endothelin‑1 (ET‑1) peptide, replacing the native isoleucine (Ile19), preserves high‑affinity binding to both ETA and ETB receptors while abolishing endogenous agonist activity—a dual‑functional outcome not observed with Leu or cyclohexylalanine substitutions [1].
| Evidence Dimension | ETA receptor binding affinity (IC50) and functional antagonism (pA2) |
|---|---|
| Target Compound Data | ETA IC50 = 0.42–0.70 nM; ETB IC50 = 0.17–0.43 nM; pA2 (Sarafotoxin S6c‑induced vasoconstriction) = 8.4 |
| Comparator Or Baseline | Native ET‑1 (Ile19): full agonist activity. ET‑1 analogues with Leu or cyclohexylalanine at position 19 retained agonist activity [1]. |
| Quantified Difference | γ‑Methylleucine substitution completely eliminates agonist activity while maintaining sub‑nanomolar receptor affinity; Leu and cyclohexylalanine analogues do not eliminate agonist activity [1]. |
| Conditions | In vitro receptor binding assays using cloned human ETA and ETB receptors; ex vivo functional assays on rabbit pulmonary artery [1]. |
Why This Matters
This unique loss‑of‑agonist / retention‑of‑affinity profile cannot be achieved with canonical leucine, making 4‑methyl‑L‑leucine the mandatory choice for designing ET‑1‑derived antagonists.
- [1] Kikuchi, T., et al. Endothelin-1 analogues substituted at both position 18 and 19: highly potent endothelin antagonists with no selectivity for either receptor subtype ETA or ETB. J. Med. Chem. 1993, 36(25), 4087–4093. View Source
